molecular formula C30H34N4O8S4 B13111215 N,N-Didansyl-L-cystine

N,N-Didansyl-L-cystine

Cat. No.: B13111215
M. Wt: 706.9 g/mol
InChI Key: UUVFAQITAXQFJR-NASUQTAISA-N
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Description

N,N-Didansyl-L-cystine is a chemically modified derivative of L-cystine, a dimeric amino acid linked by a disulfide bond. The "didansyl" designation indicates that two dansyl (5-dimethylaminonaphthalene-1-sulfonyl) groups are attached to the amino termini of the L-cystine molecule (see structure in ). Dansyl groups are fluorescent moieties, making this compound particularly valuable in biochemical and biophysical studies for tracking disulfide bond dynamics or protein interactions.

The compound’s fluorescent properties and disulfide bridge make it a tool for studying redox processes, protein folding, and thiol-disulfide exchange mechanisms. Its applications are distinct from non-fluorescent derivatives, as highlighted in comparative studies below.

Properties

Molecular Formula

C30H34N4O8S4

Molecular Weight

706.9 g/mol

IUPAC Name

2-amino-3-[[(2R)-2-[bis[[5-(dimethylamino)naphthalen-1-yl]sulfonyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C30H34N4O8S4/c1-32(2)24-13-5-11-21-19(24)9-7-15-27(21)45(39,40)34(26(30(37)38)18-44-43-17-23(31)29(35)36)46(41,42)28-16-8-10-20-22(28)12-6-14-25(20)33(3)4/h5-16,23,26H,17-18,31H2,1-4H3,(H,35,36)(H,37,38)/t23?,26-/m0/s1

InChI Key

UUVFAQITAXQFJR-NASUQTAISA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N([C@@H](CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C(CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Didansyl-L-cystine is synthesized through the reaction of dansyl chloride with L-cystine. The reaction typically involves dissolving L-cystine in a suitable solvent, such as methanol, and then adding dansyl chloride under controlled conditions . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-Didansyl-L-cystine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Didansyl-L-cystine is a compound with significant applications in scientific research, particularly in the fields of biochemistry and molecular biology. This article explores its applications, providing comprehensive data and case studies to illustrate its utility.

Fluorescent Labeling

This compound is extensively used for the fluorescent labeling of proteins and peptides containing cysteine residues. This application is crucial for studying protein interactions, conformational changes, and dynamics in live cells.

Case Study: Protein Interaction Studies

In a study examining the interactions between proteins in cellular environments, researchers utilized this compound to label specific cysteine residues. The fluorescent properties allowed for real-time monitoring of protein interactions using fluorescence microscopy. Results demonstrated significant insights into the dynamics of protein-protein interactions under physiological conditions .

Thiol-ene Chemistry

The compound has been employed in thiol-ene reactions, which are pivotal for the synthesis of complex peptide structures. This method allows for the modification of peptides through radical-mediated reactions, enhancing their stability and functionality.

Case Study: Peptide Stapling

A notable application involved the use of this compound in stapling peptides to enhance their structural rigidity and biological activity. Researchers reported that peptides modified with this compound exhibited improved binding affinities and stability compared to their unmodified counterparts. The stapling process was shown to yield up to 92% efficiency when optimized conditions were applied .

Antioxidant Studies

The antioxidant properties of this compound have been investigated due to its structural similarity to cysteine and cystine, which are known for their roles in redox biology.

Case Study: Cellular Redox State

In a study assessing oxidative stress in various cell lines, this compound was used to evaluate its impact on intracellular thiol levels. The findings indicated that treatment with this compound led to a significant increase in glutathione levels, thereby enhancing the cellular antioxidant capacity .

Drug Development

The compound's reactivity with thiols makes it a valuable tool in drug development, particularly for designing targeted therapies that exploit thiol-disulfide exchange mechanisms.

Case Study: Targeted Drug Delivery

Researchers have explored the potential of this compound as a component in drug delivery systems aimed at cancer therapy. By conjugating anticancer agents to the compound, they demonstrated selective release in the presence of elevated thiol concentrations typical of tumor microenvironments .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Fluorescent LabelingLabeling proteins/peptides containing cysteineReal-time monitoring of protein interactions
Thiol-ene ChemistrySynthesis of modified peptidesEnhanced stability and binding affinities
Antioxidant StudiesEvaluation of redox state in cellsIncreased glutathione levels observed
Drug DevelopmentTargeted therapies utilizing thiol-disulfide exchangeSelective drug release in tumor microenvironments

Table 2: Case Studies Overview

Study FocusMethodologyResults
Protein InteractionFluorescent labeling with this compoundInsights into protein dynamics under physiological conditions
Peptide StaplingRadical-mediated thiol-ene reactionsUp to 92% yield in peptide modifications
Cellular Redox StateAssessment of oxidative stressEnhanced antioxidant capacity through glutathione increase
Targeted Drug DeliveryConjugation with anticancer agentsEffective selective release observed

Mechanism of Action

N,N-Didansyl-L-cystine exerts its effects through its thiol-reactive fluorescent properties. The compound selectively binds to thiol groups in proteins and other biomolecules, resulting in fluorescence. This fluorescence can be detected and quantified using various imaging techniques, making it a valuable tool for studying cellular processes and monitoring cell death . The molecular targets include thiol-containing proteins and enzymes, and the pathways involved are related to oxidative stress and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Molecular Formula Molecular Weight Functional Groups Key Properties
N,N-Didansyl-L-cystine C₂₈H₂₈N₂O₆S₂ 576.71 Dansyl, disulfide Fluorescent, lipophilic
N,N′-Diacetyl-L-cystine C₁₀H₁₆N₂O₆S₂ 352.43 Acetyl, disulfide Crystalline, low solubility
N,N′-Bis-Boc-L-cystine C₁₈H₃₂N₂O₈S₂ 500.59 Boc (tert-butoxycarbonyl), disulfide Hydrolysis-resistant
N-Acetyl-L-cysteine C₅H₉NO₃S 163.19 Acetyl, thiol Water-soluble, antioxidant

Key Observations :

  • Fluorescence : Only this compound exhibits fluorescence due to dansyl groups, enabling real-time tracking in assays.
  • Solubility : Boc-protected derivatives (e.g., N,N′-Bis-Boc-L-cystine) show enhanced solubility in organic solvents like dichloromethane, whereas N,N′-Diacetyl-L-cystine is poorly water-soluble.
  • Stability: Boc groups protect amino termini from degradation under acidic conditions, making them preferred intermediates in peptide synthesis.

Key Observations :

  • Boc-protected derivatives achieve higher yields (up to 95%) due to optimized reaction conditions.
  • N,N′-Diacetyl-L-cystine’s moderate yield reflects challenges in disulfide bond retention during acetylation.

Table 3: Application-Specific Comparisons

Compound Applications Mechanism/Advantage Reference
This compound Fluorescent probes, redox studies Dansyl groups enable fluorescence quenching assays
N,N′-Diacetyl-L-cystine Cosmetics (skin conditioning), immunomodulation Stabilizes disulfide bonds in formulations
N,N′-Bis-Boc-L-cystine Intermediate in peptide synthesis, drug delivery systems Boc groups enhance stability and solubility
N-Acetyl-L-cysteine Mucolytic agent, antioxidant (e.g., acetadote for acetaminophen overdose) Free thiol group scavenges reactive oxygen species

Key Observations :

  • This compound’s niche lies in research tools, whereas N-Acetyl-L-cysteine has broad therapeutic use.
  • N,N′-Diacetyl-L-cystine is regulated in cosmetics for its stability and safety profile.

Research Findings and Trends

  • This compound : Used in fluorescence resonance energy transfer (FRET) studies to monitor disulfide bond reduction in real time.
  • N,N′-Diacetyl-L-cystine: Demonstrates immunomodulatory effects in vitro, suppressing pro-inflammatory cytokines (e.g., IL-6).
  • Boc Derivatives : Serve as precursors for L-cystine diamides with improved pharmacokinetic profiles, such as prolonged half-life in vivo.

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